(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid
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Overview
Description
(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid: is a complex organic compound characterized by its multiple iodine atoms and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the phenoxy intermediates, followed by iodination reactions to introduce the iodine atoms. The final step involves coupling the intermediates with the amino acid moiety under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions include quinones, deiodinated derivatives, and various substituted phenoxy compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple iodine atoms make it a useful precursor for radiolabeling studies.
Biology
In biological research, the compound’s ability to interact with proteins and enzymes makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, the compound’s potential as a radiolabeled tracer can be explored for diagnostic imaging techniques, such as positron emission tomography (PET).
Industry
In the industrial sector, this compound can be used in the development of advanced materials and pharmaceuticals, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple iodine atoms and phenoxy groups allow it to form strong interactions with these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid
- This compound
Uniqueness
The uniqueness of this compound lies in its multiple iodine atoms and phenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C30H23I5N2O8 |
---|---|
Molecular Weight |
1174.0 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C30H23I5N2O8/c31-17-11-15(43-27-18(32)5-13(6-19(27)33)9-22(36)29(39)40)2-4-25(17)45-26-12-16(1-3-24(26)38)44-28-20(34)7-14(8-21(28)35)10-23(37)30(41)42/h1-8,11-12,22-23,38H,9-10,36-37H2,(H,39,40)(H,41,42)/t22-,23-/m0/s1 |
InChI Key |
FRSHBXOWOHATBL-GOTSBHOMSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)OC3=C(C=C(C=C3)OC4=C(C=C(C=C4I)C[C@@H](C(=O)O)N)I)I)O |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)OC3=C(C=C(C=C3)OC4=C(C=C(C=C4I)CC(C(=O)O)N)I)I)O |
Origin of Product |
United States |
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